1-{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}-3-methylbutan-1-one
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Overview
Description
1-{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}-3-methylbutan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and phenylethyl groups, as well as a methylbutanone moiety. Such compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Substitution with Benzyl and Phenylethyl Groups: The piperidine ring is then subjected to nucleophilic substitution reactions to introduce the benzyl and phenylethyl groups. This can be achieved using benzyl chloride and 2-phenylethyl bromide in the presence of a base such as sodium hydride.
Introduction of the Methylbutanone Moiety: The final step involves the addition of the methylbutanone group through a condensation reaction with an appropriate ketone precursor.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
1-{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenylethyl groups can be replaced with other substituents using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}-3-methylbutan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as analgesic, anti-inflammatory, and antitumor activities. It may serve as a lead compound for the development of new therapeutic agents.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new synthetic methodologies.
Industrial Applications: The compound may find applications in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
1-{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}-3-methylbutan-1-one can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: Similar in structure but lacks the phenylethyl and methylbutanone groups, resulting in different pharmacological properties.
1-Phenylethylpiperidine: Contains the phenylethyl group but lacks the benzyl and methylbutanone groups, leading to distinct biological activities.
3-Methyl-1-piperidinone: Contains the piperidine and methylbutanone moieties but lacks the benzyl and phenylethyl groups, resulting in different chemical reactivity and applications.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties that are not observed in the individual components.
Properties
Molecular Formula |
C25H34N2O |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C25H34N2O/c1-21(2)19-25(28)26-17-14-24(15-18-26)27(20-23-11-7-4-8-12-23)16-13-22-9-5-3-6-10-22/h3-12,21,24H,13-20H2,1-2H3 |
InChI Key |
GKPWMSDQYVEAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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